3-Phenyl-4-isoxazolecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKVGVRLYVFVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522396 | |
| Record name | 3-Phenyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18718-84-8 | |
| Record name | 3-Phenyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Phenyl 4 Isoxazolecarboxylic Acid
Strategic Approaches to Isoxazole (B147169) Ring Construction for Carboxylic Acid Derivatives
The formation of the isoxazole ring is the cornerstone of synthesizing its derivatives. Various strategic approaches have been developed, each offering distinct advantages in terms of regioselectivity, yield, and substrate scope.
One of the most powerful and widely used methods for constructing five-membered heterocycles like isoxazoles is the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org
For isoxazole synthesis, the key 1,3-dipole is a nitrile oxide, which is often generated in situ from the corresponding aldoxime or hydroximoyl chloride to avoid its dimerization. The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring. wikipedia.org The cycloaddition between a nitrile oxide and an alkene first produces an isoxazoline (B3343090), which can then be oxidized to the isoxazole. wikipedia.org The reaction is highly regioselective, and its versatility allows for the synthesis of a wide array of substituted isoxazoles. researchgate.net Microwave-assisted 1,3-dipolar cycloaddition reactions have been shown to be effective for rapidly synthesizing isoxazoline dicarboxylic acids. mdpi.com
Key Features of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Feature | Description | Reference |
| Reactants | A nitrile oxide (1,3-dipole) and an alkyne or alkene (dipolarophile). | wikipedia.org |
| Product | An isoxazole (from alkyne) or an isoxazoline (from alkene). | wikipedia.org |
| Nitrile Oxide Generation | Commonly generated in situ from aldoximes using oxidants or from hydroximoyl chlorides with a base. | researchgate.net |
| Regioselectivity | The reaction typically proceeds with high regioselectivity, controlling the substituent pattern on the isoxazole ring. | researchgate.net |
| Advantages | High efficiency, good functional group tolerance, and stereoselective potential. | wikipedia.org |
Condensation reactions provide an alternative and classical route to the isoxazole core. libretexts.org These methods generally involve the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632). A condensation reaction is characterized by the joining of two molecules to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.org
In this context, a β-keto ester or a related compound reacts with hydroxylamine. The initial step is the formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to furnish the isoxazole ring. A common approach for synthesizing related isoxazol-5(4H)-one derivatives involves the one-pot condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. nih.gov
The targeted synthesis of 3-phenyl-4-isoxazolecarboxylic acid requires the careful selection of precursors that contain the necessary phenyl and carboxylate functionalities, or groups that can be readily converted into them. A specific patented method describes a highly regioselective synthesis of 3-substituted-4-isoxazole carboxylic acids, which is directly applicable. google.com This approach begins with precursors that already incorporate the desired 3-substituent (in this case, a phenyl group) and builds the isoxazole ring around it, culminating in the formation of the carboxylic acid function. google.com This strategy ensures that the phenyl group is correctly positioned at the C-3 position of the isoxazole ring.
Synthesis of this compound
The direct synthesis of this compound can be achieved through several specific pathways, which often combine the ring formation strategies mentioned above with subsequent functional group manipulations.
A notable method for preparing this compound with high regioselectivity starts from a 3-substituted-3-oxopropionate intermediate, such as ethyl benzoylacetate. google.com The synthesis proceeds through a multi-step sequence:
Cyclization: The starting 3-phenyl-3-oxopropionate is reacted with hydroxylamine hydrochloride in the presence of a base to form 3-phenyl-isoxazol-5-one. google.com
Acetalization: The resulting isoxazol-5-one is treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield 4-dimethylaminomethylene-3-phenyl-4H-isoxazol-5-one. google.com
Ring Opening and Re-closure: The intermediate is then subjected to alkaline hydrolysis, which opens the lactone ring. Subsequent acidification promotes a re-closure of the ring to form the desired this compound. google.com
Synthetic Pathway from a 3-Oxopropionate Intermediate
| Step | Reactants | Intermediate/Product | Reference |
| 1 | 3-Phenyl-3-oxopropionate, Hydroxylamine hydrochloride, Base | 3-Phenyl-isoxazol-5-one | google.com |
| 2 | 3-Phenyl-isoxazol-5-one, N,N-Dimethylformamide dimethyl acetal | 4-Dimethylaminomethylene-3-phenyl-4H-isoxazol-5-one | google.com |
| 3 | 4-Dimethylaminomethylene-3-phenyl-4H-isoxazol-5-one, Base then Acid | This compound | google.com |
A common and final step in many synthetic routes is the hydrolysis of a corresponding ester precursor, such as ethyl 3-phenyl-4-isoxazolecarboxylate. This method is advantageous because the ester group often serves as a protecting group for the carboxylic acid during earlier synthetic steps and can facilitate purification (e.g., by distillation or chromatography). orgsyn.org
The synthesis of the ester precursor can be accomplished via 1,3-dipolar cycloaddition or condensation routes. orgsyn.orgbeilstein-journals.org Once the ester is obtained and purified, it is converted to the final carboxylic acid through hydrolysis. This is typically achieved by heating the ester in the presence of a strong base, like sodium hydroxide, followed by acidification of the reaction mixture. google.com The acidification step protonates the carboxylate salt formed during the basic hydrolysis, precipitating the final this compound product.
Synthesis of Derivatized this compound Systems
Esterification Reactions for Carboxylate Derivatives, including Methyl and Ethyl Esters
The carboxylate group of this compound is a key functional handle for creating various derivatives, most commonly esters. Standard esterification procedures are readily applicable. For instance, the ethyl ester can be prepared through the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.
A general and high-yield method for preparing 4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound (like 1-nitropropane) and an enamino ester (like ethyl β-pyrrolidinocrotonate) in chloroform (B151607) with phosphorus oxychloride and triethylamine. orgsyn.org This approach is versatile and provides the ester product directly, which can then be used in further reactions or hydrolyzed to the acid if needed. orgsyn.org
Specific examples of ester derivatives include:
Ethyl 5-amino-3-phenylisoxazole-4-carboxylate: Synthesized from benzoyl chloride and cyanoacetic acid ethyl ester, followed by reaction with hydroxylamine hydrochloride. chemicalbook.com
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate: Prepared from ethyl β-pyrrolidinocrotonate and 1-nitropropane, this synthesis is noted for its high yield (68-71%) and purity. orgsyn.org
Methyl 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylate: This compound is a known derivative, indicating that various substituted phenyl rings and alkyl groups can be incorporated into the ester structure. bldpharm.com
The table below summarizes various synthesized ester derivatives of isoxazole carboxylic acids.
| Compound Name | Starting Materials | Key Reagents | Reference |
| Ethyl 5-amino-3-phenylisoxazole-4-carboxylate | Benzoyl chloride, Cyanoacetic acid ethyl ester | Hydroxylamine hydrochloride, NaOH | chemicalbook.com |
| Ethyl 3-(4-nitrophenyl)-isoxazole-5-carboxylate | 4-Nitrophenol | (Not specified) | chemicalbook.com |
| Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | Ethyl β-pyrrolidinocrotonate, 1-Nitropropane | Phosphorus oxychloride, Triethylamine | orgsyn.org |
| Methyl 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylate | (Not specified) | (Not specified) | bldpharm.com |
Amide Bond Formation from the Carboxylic Acid Moiety
The carboxylic acid functionality of this compound serves as a precursor for the synthesis of a wide array of amide derivatives. These amides are typically formed through a coupling reaction between the carboxylic acid and a suitable amine.
A common method involves activating the carboxylic acid with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The activated acid then readily reacts with an aniline (B41778) derivative or other primary/secondary amines to form the corresponding amide. nih.gov This reaction is generally carried out in a solvent like dichloromethane (B109758) (DCM) under an inert atmosphere. nih.gov
Alternative protocols for amide bond formation that may be applicable include:
Direct condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures. nih.gov
Reaction of the carboxylic acid with an isocyanate, which can proceed without a solvent. amazonaws.com
The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the condensation between the carboxylic acid and an amine. youtube.com
These synthetic strategies allow for the introduction of diverse substituents via the amide linkage, leading to the creation of large libraries of isoxazole-carboxamides for various research applications. nih.govnih.gov
Introduction of Diverse Functionalities on the Isoxazole Ring and Phenyl Substituent
The core structure of this compound can be further modified by introducing various functional groups onto either the isoxazole ring or the phenyl substituent. These modifications are key to tuning the molecule's properties.
Functionalization of the Phenyl Ring: Substituents can be introduced on the phenyl ring either by starting with a pre-functionalized phenyl precursor during the initial synthesis or by direct chemical modification of the 3-phenylisoxazole (B85705) scaffold. For example, derivatives with chloro, bromo, fluorine, or trifluoromethyl groups on the phenyl ring have been synthesized. nih.gov These groups can significantly influence the electronic properties and biological activity of the molecule. nih.gov
Functionalization of the Isoxazole Ring:
At the 4-position: The 4-position of the isoxazole ring can be functionalized through methods like iodination using N-iodosuccinimide (NIS), followed by palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.gov This allows for the introduction of various aryl or alkyl groups. nih.gov Direct phenylation at the 4-position of the isoxazole ring has also been achieved using palladium catalysts. clockss.org
At the 5-position: The synthesis can be adapted to introduce substituents at the 5-position. For instance, using different β-keto esters in the initial cyclization can lead to 5-alkyl or other 5-substituted derivatives. orgsyn.org
These derivatization strategies enable the creation of a wide range of analogs with tailored structures for specific applications in medicinal chemistry and materials science. nih.govresearchgate.net
Modern Organic Synthesis Techniques in the Preparation of this compound and its Derivatives
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages for the preparation of isoxazole derivatives, including those related to this compound. abap.co.inzenodo.org This technique utilizes microwave irradiation to heat the reaction mixture, which often leads to a dramatic reduction in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. abap.co.inresearchgate.netorganic-chemistry.org
The synthesis of isoxazoles frequently involves the reaction of a 1,3-dicarbonyl compound or its equivalent (such as a chalcone) with hydroxylamine hydrochloride. abap.co.inzenodo.org Under microwave irradiation, these reactions can be completed in minutes, whereas conventional refluxing might take several hours. researchgate.netrasayanjournal.co.in For example, the synthesis of various 3,5-disubstituted isoxazoles from chalcones and hydroxylamine hydrochloride saw reaction times drop from 6-8 hours to just 6-10 minutes with improved yields (from 58-69% to 67-82%) when using microwave heating. researchgate.net
The benefits of microwave-assisted synthesis include:
Rapid Reaction Rates: The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, accelerating the reaction. abap.co.innveo.org
Higher Yields: Shorter reaction times and cleaner reaction profiles often result in the formation of fewer by-products, thus improving the yield of the desired isoxazole. researchgate.netorganic-chemistry.org
Energy Efficiency: Microwave synthesis is considered a green chemistry protocol due to its energy efficiency and potential for solvent-free reactions. abap.co.inrasayanjournal.co.in
Enhanced Selectivity: The rapid heating can favor specific reaction pathways, leading to higher regioselectivity in some cases. abap.co.inorganic-chemistry.org
The table below compares conventional and microwave-assisted synthesis for isoxazole derivatives.
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | 6-8 hours | 58-69% | researchgate.net |
| Microwave Irradiation | 6-10 minutes | 67-82% | researchgate.net |
| Conventional Heating | 10-34 hours | (Not specified) | rasayanjournal.co.in |
| Microwave Irradiation | 2 minutes | 82-93% | rasayanjournal.co.in |
These advantages make microwave-assisted protocols highly attractive for the efficient and environmentally friendly synthesis of this compound and its diverse derivatives. abap.co.inzenodo.org
Catalytic Methods for Enhanced Yield and Selectivity
Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of 4-phenylisoxazoles. The direct phenylation of the isoxazole ring at the 4-position can be achieved using palladium catalysts. For instance, the reaction of a 3-substituted isoxazole with iodobenzene (B50100) in the presence of a palladium catalyst can yield the corresponding 4-phenyl derivative. Research has shown that using 10% palladium on charcoal as a catalyst can lead to a 44% yield of the desired 4-phenylisoxazole (B1349851) product. clockss.org In some variations, palladium(II) acetate (B1210297) is used, though yields can be lower without appropriate reoxidizing agents. clockss.org
Ruthenium and platinum catalysts have also been identified as effective for the synthesis of substituted isoxazoles, offering high yields and regioselectivity. Ruthenium(II) catalysts, for example, facilitate the smooth reaction of components at room temperature to produce 3,4,5-trisubstituted isoxazoles. nih.gov Similarly, platinum-catalyzed cyclizations that proceed through carbene intermediates have been developed, providing routes to positional isomers of isoxazoles. nih.gov
Copper catalysts are another alternative, particularly for [3+2] cycloaddition reactions to form the isoxazole ring. While often used for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, their application highlights the role of metal catalysts in improving both the regioselectivity and the yields of isoxazole products under milder conditions, such as room temperature. nih.gov
The selection of the catalyst and reaction conditions is crucial for maximizing the yield and selectivity of the desired product. The following table summarizes findings from research on catalytic methods for the synthesis of phenyl-substituted isoxazoles.
Table 1: Catalytic Methods for Phenyl-Substituted Isoxazole Synthesis
| Catalyst | Substrates | Product Type | Yield | Reference |
|---|---|---|---|---|
| 10% Palladium on charcoal | 3-Substituted isoxazole, Iodobenzene | 4-Phenylisoxazole derivative | 44% | clockss.org |
| Palladium(II) acetate | 3-Substituted isoxazole, Iodobenzene | 4-Phenylisoxazole derivative | 10-15% (without reoxidant) | clockss.org |
| Ruthenium(II) catalysts | Not specified | 3,4,5-Trisubstituted isoxazoles | High | nih.gov |
| Platinum catalysts | Not specified | Positional isomers of isoxazoles | Not specified | nih.gov |
Beyond metal catalysis, the optimization of reaction conditions such as solvents and bases plays a critical role in enhancing yield and selectivity. For the cycloaddition reaction to form a 3,4,5-trisubstituted isoxazole, a study demonstrated the impact of different solvent and base combinations.
Table 2: Effect of Solvent and Base on Isoxazole Synthesis Yield and Selectivity
| Base | Solvent | Yield of Product 3a | Selectivity (3a over 4) | Reference |
|---|---|---|---|---|
| Na₂CO₃ | 98% Water, 2% Methanol | 52% | Not specified | nih.gov |
| Triethylamine (TEA) | 98% Water, 2% Methanol | 54% | Not specified | nih.gov |
| Triethylamine (TEA) | 5% Water, 95% Methanol | 68% | 3.6 times | nih.gov |
| Triethylamine (TEA) | Dichloromethane | 50% | 1.8 times | nih.gov |
These findings underscore the importance of a multi-faceted approach, combining the choice of an appropriate catalyst with the optimization of reaction parameters to achieve high yields and selectivity in the synthesis of this compound and related structures.
Reactivity and Transformations of 3 Phenyl 4 Isoxazolecarboxylic Acid
Chemical Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a hub of reactivity, readily undergoing transformations common to this functional group, such as conversion to more reactive acyl derivatives and subsequent nucleophilic attack.
3-Phenyl-4-isoxazolecarboxylic acid can be converted into its corresponding acyl chloride, 3-phenyl-4-isoxazolecarbonyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). The reaction proceeds by converting the carboxylic acid's hydroxyl group into an acyl chlorosulfite, which is a superior leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the highly reactive acyl chloride. This acyl chloride serves as a key intermediate for synthesizing various amides and esters. While direct literature on the target molecule is sparse, the conversion of the analogous 3-methyl-5-phenyl-4-isoxazolecarboxylic acid to its carbonyl chloride using thionyl chloride is a well-documented process. cdnsciencepub.com
The carboxylic acid group of this compound and its activated derivatives, like the acyl chloride, are susceptible to nucleophilic acyl substitution. This class of reactions is fundamental for the synthesis of amides and esters, which are prevalent in many biologically active molecules.
Amide Synthesis: Amides are readily synthesized by reacting the carboxylic acid with a primary or secondary amine. The reaction often requires a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-Dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid. For example, various N-substituted 3-phenyl-4-isoxazolecarboxamides have been prepared through the coupling of the parent acid with different aniline (B41778) derivatives using EDCI and DMAP.
Ester Synthesis: Similarly, esters can be formed through the reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or, more efficiently, by reacting the corresponding acyl chloride with an alcohol. The synthesis of ethyl 5-amino-3-phenyl-4-isoxazolecarboxylate demonstrates a common pathway where the carboxylate is formed from related precursors. nih.gov
Interactive Table: Synthesis of Phenyl-isoxazole–Carboxamide Derivatives Below are research findings on the synthesis of various amide derivatives starting from a closely related isoxazole (B147169) carboxylic acid, demonstrating the utility of nucleophilic acyl substitution.
| Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| N-(4-(2-Methoxyphenoxy) phenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide | C₂₅H₂₂N₂O₄ | 72 | 162-164 |
| 5-Methyl-N-(4-(methylthio) phenyl)-3-phenylisoxazole-4–Carboxamide | C₁₈H₁₆N₂O₂S | 81 | 144-146 |
| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide | C₁₈H₁₃F₃N₂O₃ | 67.5 | 158-160 |
The stability of isoxazole-4-carboxylic acids can be influenced by reaction conditions, particularly temperature. While specific decarboxylation studies on this compound are not widely reported, research on related structures provides insight. For instance, some 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable and readily undergo decarboxylation. nih.gov Furthermore, the related compound 5-amino-3-methyl-isoxazole-4-carboxylic acid has shown decreased stability during microwave-assisted peptide synthesis, which involves heat generation. nih.gov This suggests that high temperatures may promote the decarboxylation of the this compound, a factor to consider in designing synthetic routes.
Electrophilic and Nucleophilic Reactivity of the Isoxazole Nucleus
The isoxazole ring, while aromatic, exhibits its own distinct reactivity patterns, influenced by the heteroatoms and the substituents.
Lithiation of the isoxazole ring is a powerful method for its functionalization. However, for this compound, direct lithiation at the C-4 position is not a relevant transformation as this position is already substituted by the carboxylic acid group. Instead, this method is instrumental in the synthesis of the molecule itself. The process involves the deprotonation of the parent heterocycle, 3-phenylisoxazole (B85705), at the C-4 position using a strong base like butyllithium. cdnsciencepub.com The strong inductive effect of the ring oxygen makes the C-4 proton the most acidic, directing the lithiation to this site. cdnsciencepub.com The resulting 4-lithio-3-phenylisoxazole intermediate can then be "quenched" by reacting it with an electrophile, such as carbon dioxide (CO₂), to install the carboxylic acid group and form this compound.
Electrophilic aromatic substitution (SEAr) on the isoxazole ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. For unsubstituted isoxazoles, electrophilic attack, when it does occur, is known to favor the C-4 position. reddit.comnanobioletters.com However, in this compound, the C-4 position is already occupied. Furthermore, the carboxylic acid group at C-4 is a strong deactivating group, which further reduces the nucleophilicity of the isoxazole ring and makes electrophilic substitution on the remaining C-5 position highly unfavorable. Therefore, electrophilic aromatic substitution reactions are not a common pathway for the functionalization of the isoxazole nucleus in this specific compound. Instead, such reactions would preferentially occur on the more activated phenyl ring.
Ring-Opening and Rearrangement Reactions of the Isoxazole Core
The stability of the isoxazole ring can be overcome under specific conditions, leading to ring-opening and rearrangement reactions that provide access to diverse chemical structures. These transformations are often initiated by cleavage of the weak N-O bond.
Photochemical induction represents one method for isoxazole ring-opening. Studies on isoxazole have shown that photoexcitation can lead to the cleavage of the O-N bond. mdpi.com This process generates a transient diradical species which can then undergo further reactions. nih.gov While specific studies on the photoinduced reactions of this compound are not extensively detailed in the literature, the fundamental reactivity of the isoxazole core suggests its susceptibility to such transformations.
Chemical methods for ring-opening have also been developed. For instance, a ring-opening fluorination of isoxazoles has been achieved using an electrophilic fluorinating agent. nih.gov This reaction proceeds through an initial electrophilic fluorination of the isoxazole ring, followed by a nucleophilic attack of a fluoride (B91410) anion, which induces the cleavage of the N-O bond. nih.gov This strategy allows for the introduction of fluorine atoms into the resulting acyclic product, a valuable transformation in the synthesis of fluorinated organic molecules. nih.gov
Rearrangement reactions of the isoxazole core often provide pathways to other heterocyclic systems. The Boulton-Katritzky rearrangement is a notable example, involving the thermal or base-catalyzed rearrangement of N-aryl- or N-heteroaryl-substituted heterocyclic compounds. In a related system, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl mdpi.comnih.govnih.govtriazol-4-yl)pyridines. libretexts.org This type of rearrangement, while not directly reported for this compound itself, highlights a potential transformation pathway for suitably substituted derivatives. Another unexpected rearrangement has been observed for N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides in the presence of a strong base, leading to the formation of aza-quaternary carbon centers through a 1,3-migration of the N-allyl group. researchgate.net
Reactivity of the Phenyl Substituent in this compound Derivatives
The phenyl group at the 3-position of the isoxazole ring is amenable to various functionalization reactions, allowing for the extension of the aromatic system and the introduction of diverse substituents.
Aromatic Functionalization Strategies (e.g., Nitration)
Electrophilic aromatic substitution reactions on the phenyl ring of 3-phenylisoxazole derivatives are well-documented. Nitration, in particular, has been studied in detail for 5-phenylisoxazoles, providing insights into the directing effects of the isoxazole ring. nih.gov The reaction of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid leads to a mixture of mononitrated products, with nitration occurring at the para-, meta-, and to a lesser extent, the ortho-positions of the phenyl ring. nih.gov The isoxazole ring is generally considered to be a deactivating group, directing incoming electrophiles to the meta-position. However, the observation of significant amounts of the para-nitro product suggests a more complex interplay of electronic effects. nih.gov
The reaction conditions can be tuned to favor either nitration on the isoxazole ring or on the phenyl substituent. For instance, treatment of 5-phenylisoxazole with nitric acid in acetic anhydride (B1165640) under mild conditions can lead to the formation of 4-nitro-5-phenylisoxazole. nih.gov This highlights the possibility of selectively functionalizing either the heterocyclic core or the phenyl substituent based on the chosen reagents and conditions.
| Nitrating Agent | Substrate | Products | Reference |
| HNO₃/H₂SO₄ | 5-Phenylisoxazole | 5-(p-nitrophenyl)isoxazole, 5-(m-nitrophenyl)isoxazole, 5-(o-nitrophenyl)isoxazole | nih.gov |
| HNO₃/Ac₂O | 5-Phenylisoxazole | 4-Nitro-5-phenylisoxazole | nih.gov |
Cross-Coupling Reactions for Extended Aromatic Systems (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been successfully applied to phenylisoxazole systems to create extended biaryl structures. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.
For derivatives of this compound, a halogen substituent would first need to be introduced onto the phenyl ring. This halogenated derivative could then participate in a Suzuki coupling reaction. For example, a bromo-substituted phenylisoxazole can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding biaryl-substituted isoxazole. nih.gov The synthesis of biphenyl (B1667301) oxazole (B20620) derivatives has been achieved through the Suzuki-Miyaura cross-coupling of a bromophenyloxazole with different boronic acids. nih.gov
A four-component synthesis of biaryl-substituted isoxazoles has been developed, which includes a Suzuki coupling step to introduce the second aryl group. mdpi.com This demonstrates the utility of this reaction in building complex molecular architectures based on the isoxazole scaffold. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov
| Reactants | Catalyst System | Product | Reference |
| Bromophenyloxazole, Arylboronic acid | Pd catalyst, Base | Biphenyl oxazole derivative | nih.gov |
| Halogenated Phenylisoxazole, Arylboronic acid | Pd(OAc)₂, PPh₃, Base | Biaryl-substituted isoxazole | mdpi.com |
Mechanistic Studies of Key Reactions and Stereochemical Considerations
Understanding the mechanisms of the aforementioned reactions is crucial for predicting outcomes and designing new synthetic strategies.
The mechanism of isoxazole ring-opening upon photoexcitation involves the initial cleavage of the weak N-O bond, leading to the formation of a diradical intermediate. mdpi.comnih.gov The subsequent fate of this intermediate depends on the specific substitution pattern and reaction conditions. In the case of ring-opening fluorination, the proposed mechanism involves an electrophilic aromatic fluorination followed by a nucleophilic attack of a fluoride ion, which triggers the N-O bond cleavage. nih.gov
The mechanism of electrophilic nitration of the phenyl ring in phenylisoxazoles follows the general principles of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst, acts as the electrophile. The isoxazole ring's electronic influence dictates the regioselectivity of the attack on the phenyl ring.
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.
Stereochemical considerations can be important in certain reactions. For instance, in the unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides, the reaction was found to be highly stereoselective, producing a single diastereomer. researchgate.net In Suzuki coupling reactions involving atropisomeric biaryls, the reaction conditions can influence the atropselectivity, leading to the preferential formation of one atropisomer over another. nih.gov
Advanced Analytical Characterization of 3 Phenyl 4 Isoxazolecarboxylic Acid and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for the detailed elucidation of the molecular structure of 3-Phenyl-4-isoxazolecarboxylic acid and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer a comprehensive understanding of the atomic connectivity, molecular weight, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize isoxazole (B147169) derivatives.
In the ¹H NMR spectrum of isoxazole derivatives, the chemical shifts of protons provide information about their electronic environment. For instance, in 3,5-diphenylisoxazole, the aromatic protons appear as multiplets in the range of δ 7.43-7.91 ppm, while the isoxazole proton is observed as a singlet at δ 6.84 ppm. rsc.org Similarly, for derivatives like 3-phenyl-5-(p-tolyl)isoxazole, the aromatic protons resonate between δ 7.28-7.87 ppm, the isoxazole proton at δ 6.77 ppm, and the methyl protons of the tolyl group as a singlet at δ 2.40 ppm. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For example, in the ¹³C NMR spectrum of 3,5-diphenylisoxazole, the carbon atoms of the phenyl rings and the isoxazole ring show distinct signals. rsc.org The isoxazole ring carbons typically appear at δ 170.3 (C-5), δ 162.9 (C-3), and δ 97.4 (C-4). rsc.org The presence of different substituents on the phenyl or isoxazole rings leads to predictable changes in the chemical shifts, aiding in structural confirmation.
¹H and ¹³C NMR Data for Selected 3-Phenyl-isoxazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) rsc.org | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 rsc.org |
| 3-phenyl-5-(p-tolyl)isoxazole | 7.87 (dt, J = 3.9, 2.2 Hz, 2H, ArH), 7.73 (d, J = 8.2 Hz, 2H, ArH), 7.53–7.39 (m, 3H, ArH), 7.28 (d, J = 7.9 Hz, 2H, ArH), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH3) rsc.org | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 rsc.org |
| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) rsc.org | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 rsc.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and its derivatives, as well as for gaining insights into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. rsc.org
The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of an OH group (M-17) or a COOH group (M-45). libretexts.org In larger acids, fragmentation of the carbon chain can also occur. youtube.com For isoxazole derivatives, the fragmentation often involves the cleavage of the heterocyclic ring, providing valuable structural information. The stable nature of the aromatic rings in these compounds often results in a strong molecular ion peak. libretexts.org For instance, the HRMS-ESI (m/z) for 3,5-diphenyl-4-(phenylethynyl)isoxazole was calculated as [M+H]+: 322.1226 and found to be 322.1223. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.
The carboxylic acid moiety is identified by a broad O–H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band between 1760-1690 cm⁻¹. lumenlearning.comlibretexts.org The C–O stretch and O–H bend of the carboxylic acid are also observable. lumenlearning.comlibretexts.org The presence of the aromatic phenyl group is confirmed by C–H stretching vibrations from 3100-3000 cm⁻¹ and C–C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. lumenlearning.comlibretexts.org The isoxazole ring itself will also have characteristic C=N and N-O stretching vibrations. A study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid recorded its FT-IR spectrum in the 4000-400 cm⁻¹ range to investigate its vibrational frequencies. nih.gov
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Carboxylic Acid O-H Stretch | 3300-2500 (broad) lumenlearning.comlibretexts.org |
| Aromatic C-H Stretch | 3100-3000 lumenlearning.comlibretexts.org |
| Carboxylic Acid C=O Stretch | 1760-1690 lumenlearning.comlibretexts.org |
| Aromatic C=C Stretch | 1600-1400 lumenlearning.comlibretexts.org |
| Carboxylic Acid C-O Stretch | 1320-1210 lumenlearning.comlibretexts.org |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of a sample and to separate components of a mixture. In the analysis of this compound derivatives, a reversed-phase HPLC method is often employed.
For example, the analysis of 5-amino-3-methyl-4-isoxazolecarboxylic acid and its peptide derivatives utilized a YMC-Pack RP C18 column with a gradient elution system of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA). nih.gov Detection is typically carried out using a UV detector, often at a wavelength of 210 nm. nih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification, while the peak area is proportional to the concentration, allowing for quantitative purity assessment.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to observe the consumption of starting materials and the formation of the product.
In the synthesis of isoxazole derivatives, TLC can be used to determine the optimal reaction time and to check for the presence of any side products. The different components of the reaction mixture will have different affinities for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents), causing them to travel up the plate at different rates. This separation allows for a quick qualitative assessment of the reaction's progress.
X-ray Crystallography for Solid-State Structural Determination
While the crystal structure for the parent this compound is not widely reported, structural analyses of its derivatives have been successfully conducted, revealing key structural features. For instance, single-crystal X-ray diffraction of 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile, a complex derivative, showed that it crystallizes in the Monoclinic system with the space group P21/c. derpharmachemica.com The analysis revealed that the five-membered isoxazole ring adopts an envelope conformation. derpharmachemica.com
In another study, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole demonstrated torsion angles of approximately 40° and 36° between the 3- and 5-aryl groups and the central isoxazole ring, respectively. researchgate.net This non-planar arrangement significantly influences the molecule's electronic properties. researchgate.net The crystal packing of these derivatives is often stabilized by a network of weak intermolecular interactions in addition to van der Waals forces. derpharmachemica.com
Table 1: Crystallographic Data for a 3-Phenyl-isoxazole Derivative
| Parameter | 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile derpharmachemica.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.4380(7) |
| b (Å) | 6.5517(4) |
| c (Å) | 19.9654(13) |
| **α (°) ** | 90 |
| **β (°) ** | 102.308(2) |
| **γ (°) ** | 90 |
Data obtained from single-crystal X-ray diffraction analysis.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method is crucial for validating the empirical formula of a newly synthesized substance, serving as a primary check for purity and composition. The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (e.g., carbon dioxide, water, and nitrogen gas).
The experimentally determined percentages of each element are then compared against the theoretical values calculated from the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's assigned structure. For example, in the synthesis of novel isoxazole derivatives, elemental analysis is a standard characterization step. researchgate.neticm.edu.pl For the compound 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole, the calculated elemental composition was compared with the experimental findings to confirm its successful synthesis. researchgate.net
Table 2: Elemental Analysis Data for an Isoxazole Derivative
| Element | Theoretical % | Experimental % researchgate.net |
|---|---|---|
| Carbon (C) | 53.66 | 54.19 |
| Hydrogen (H) | 4.09 | 4.91 |
| Nitrogen (N) | 22.75 | 22.12 |
Compound: 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole (C₁₁H₁₀N₄O₃)
Biological Activities and Medicinal Chemistry Applications of 3 Phenyl 4 Isoxazolecarboxylic Acid Derivatives
Antituberculosis Activity and Structure-Activity Relationships (SAR)
Derivatives of 3-isoxazolecarboxylic acid esters have emerged as a highly potent and versatile class of anti-tuberculosis (anti-TB) agents. nih.gov These compounds are recognized as attractive lead compounds for TB drug development due to their efficacy and selectivity. nih.govjohnshopkins.edu A significant focus has been on developing 5-phenyl-3-isoxazolecarboxylic acid ethyl ester derivatives through rational drug design to combat Mycobacterium tuberculosis (Mtb). nih.govjohnshopkins.edu
A pressing need in tuberculosis therapy is the development of drugs that can shorten the lengthy treatment course and are effective against persistent, non-replicating bacteria. Several derivatives of 5-phenyl-3-isoxazolecarboxylic acid ethyl ester have demonstrated potent activity, with some exhibiting nanomolar efficacy against replicating Mtb (R-TB). nih.govjohnshopkins.edu This level of activity is comparable to that of current first-line anti-TB drugs. nih.gov
Remarkably, certain compounds within this class also display low micromolar activity against non-replicating Mtb (NRP-TB) phenotypes. nih.govnih.govjohnshopkins.edu The ability to target these persistent bacteria is considered a critical attribute for any new drug aiming to shorten the duration of TB treatment. nih.gov For example, one derivative, 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, showed a minimum inhibitory concentration (MIC) of 0.9 μM against replicating and 12.2 μM against non-replicating Mtb.
Table 1: Activity of Isoxazole (B147169) Derivatives Against Replicating and Non-Replicating M. tuberculosis
| Compound Class | Target Organism State | Activity Level | Reference |
|---|---|---|---|
| 5-Phenyl-3-isoxazolecarboxylic acid ethyl esters | Replicating Mtb (R-TB) | Nanomolar | nih.govjohnshopkins.edu |
| 5-Phenyl-3-isoxazolecarboxylic acid ethyl esters | Non-Replicating Mtb (NRP-TB) | Low Micromolar | nih.govnih.govjohnshopkins.edu |
| 3-Isoxazolecarboxylic acid esters | Replicating Mtb (R-TB) | Submicromolar | nih.gov |
| 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester | Replicating Mtb | MIC: 0.9 μM |
The rise of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global health. A key advantage of the 3-isoxazolecarboxylic acid ester series is its effectiveness against drug-resistant strains. Selected compounds have been shown to retain their potent activity against Mtb strains that are resistant to first-line drugs such as isoniazid (B1672263) (INH), rifampin (RMP), and streptomycin (B1217042) (SM). nih.govnih.govjohnshopkins.edusigmaaldrich.com This suggests that their mechanism of action is different from these established drugs, making them valuable candidates for treating resistant infections. nih.gov The activity of one derivative against MDR clinical isolates suggested a novel mechanism of action. nih.gov
Research suggests that isoxazole carboxylic esters may function as prodrugs. This hypothesis is supported by the finding that the corresponding carboxylic acid form of one derivative exhibited increased antitubercular activity at a lower pH of 6.0. Such acidic environments are characteristic of the inflammatory conditions within the lungs of TB patients, implying that the acidic metabolite may be the active form in vivo. The observation that various bioisosteres of the ester group led to a loss of anti-TB activity further supports the idea that the ester moiety is crucial, likely for cell penetration, before being hydrolyzed to the active acid form. While many antitubercular agents target the trehalose (B1683222) monomycolate transporter MmpL3, which is essential for building the mycobacterial cell wall, the direct target of this specific isoxazole class remains under investigation. nih.govnih.govacs.org
Immunomodulatory Properties of Isoxazole Carboxylic Acid Derivatives
Beyond their antimicrobial effects, isoxazole derivatives have demonstrated significant immunomodulatory capabilities. Depending on the specific substitutions on the isoxazole core, these compounds can exert either immunosuppressive or immunostimulatory effects.
Certain isoxazole derivatives have shown potent immunosuppressive properties. For instance, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were tested for their ability to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). The compounds inhibited cell proliferation to varying degrees. One compound in particular, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was selected for further study due to its strong antiproliferative activity and lack of toxicity. This compound also inhibited the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. Mechanistic studies suggested that its immunosuppressive action may be due to the initiation of a proapoptotic pathway.
Another isoxazolo[5,4-e]-1,2,4-triazepine derivative, RM33, showed a strong suppressive effect on TNF-α production by rat peritoneal cells, although it did not significantly inhibit mitogen-induced lymphocyte proliferation in vitro. This discrepancy with its strong in vivo immunosuppressive effects suggests it may act as a prodrug, similar to the immunosuppressive drug leflunomide.
Table 2: Immunosuppressive Activity of Selected Isoxazole Derivatives
| Compound/Class | Model | Activity | Potential Mechanism |
|---|---|---|---|
| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Human PBMCs | Inhibition of PHA-induced proliferation | - |
| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human whole blood cultures | Inhibition of LPS-induced TNF-α production | Proapoptotic action |
Interestingly, structural modifications to the isoxazole core can switch the biological activity from immunosuppressive to immunostimulatory. Mono-substituted 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides were found to have immune-stimulatory activity that was equal to or higher than the reference drug levamisole. This highlights how the substitution pattern is a key determinant of the compound's effect on the immune system.
In some cases, the same compound can exhibit dual effects. One isoxazolo[5,4-e]-1,2,4-triazepine derivative (RM33) was found to stimulate the proliferation of splenocytes induced by the mitogen concanavalin (B7782731) A, even while it suppressed TNF-α production. This demonstrates the complex and differential activities that can be achieved through structural modifications of the isoxazole scaffold, allowing for the fine-tuning of immune responses.
Correlation of Immunological Activity with Substituent Position and Character (QSAR Studies)
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the immunoregulatory effects of 3-phenyl-4-isoxazolecarboxylic acid derivatives. These studies have demonstrated a strong correlation between the immunological activity of these compounds and the position and nature of substituents on the phenyl ring. The differential effects, whether stimulatory or inhibitory, on the proliferative response of peripheral blood mononuclear cells (PBMCs) to phytohemagglutinin (PHA) and on lipopolysaccharide (LPS)-induced cytokine production are heavily dependent on these structural modifications. nih.gov
For instance, research on derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides has highlighted that the location and characteristics of substituents on the phenyl ring are critical determinants of their immunological actions. nih.gov This underscores the importance of the substitution pattern in modulating the immune response. QSAR models help in predicting the activity of new derivatives, guiding the synthesis of compounds with enhanced and more specific immunomodulatory properties. nih.govnih.gov
Broader Pharmacological Spectrum of Isoxazole Carboxylic Acid Analogues
Derivatives of isoxazole carboxylic acid have demonstrated a wide range of pharmacological activities, including notable antimicrobial and antiviral potential. scholarsresearchlibrary.comnih.gov The introduction of different substituents onto the isoxazole ring has been shown to influence their activity against various pathogens. nih.gov
In terms of antibacterial activity, certain isoxazole derivatives have shown significant efficacy. For example, 4-nitro-3-phenylisoxazole derivatives have been identified as potent antibacterial agents against plant pathogenic bacteria like Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. nih.gov Studies on 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides, specifically the p-ethoxyphenylamid and p-chlorophenylamid derivatives, have also revealed strong antibacterial properties. nih.gov Furthermore, the incorporation of a thiophene (B33073) moiety into the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov
Regarding antiviral activity, some isoxazole derivatives have shown promise. One study highlighted a derivative, 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, which exhibited moderate antiviral effects. nih.gov While the broader antiviral spectrum of this compound derivatives is still an area of active research, these initial findings suggest potential for the development of novel antiviral agents. researchgate.netmdpi.com
Table 1: Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodis | Potent antibacterial activity | nih.gov |
| p-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Bacteria | Strong antibacterial activity | nih.gov |
| p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Bacteria | Strong antibacterial activity | nih.gov |
| 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | In vitro antibacterial and antifungal activity | nih.gov |
| Isoxazoles substituted with a thiophenyl moiety | E. coli, S. aureus, P. aeruginosa | Significant antibacterial activity | nih.gov |
| 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Viruses | Moderate antiviral activity | nih.gov |
Isoxazole carboxylic acid analogues are a significant class of compounds exhibiting anti-inflammatory properties. scholarsresearchlibrary.comekb.eg The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govnih.gov
Several studies have demonstrated the potent anti-inflammatory activity of various isoxazole derivatives. For instance, p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid have shown strong anti-inflammatory effects. nih.gov The benzoyl group at position 5 of the isoxazole ring was identified as a key contributor to this activity. nih.gov Another notable example is HWA-486 (leflunomide), a 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide, which has demonstrated disease-modifying activity in models of adjuvant-induced arthritis. nih.gov
Furthermore, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors, positioning them as promising anti-inflammatory drug candidates. nih.gov Research on a series of 3-(4-chlorophenyl)-4-phenyl-isoxazole derivatives revealed significant in vivo anti-inflammatory potential, with some compounds showing superior activity compared to the standard drug diclofenac (B195802) sodium. nih.gov Molecular docking studies have further supported the interaction of these compounds with the active site of the COX-2 enzyme. nih.govresearchgate.net
Derivatives of this compound have emerged as a promising area of anticancer research due to their cytotoxic effects against various cancer cell lines. nih.gov The anticancer potential of isoxazole derivatives is attributed to several mechanisms, including the induction of apoptosis, inhibition of enzymes crucial for cancer cell proliferation like acetyl-CoA carboxylase (ACC), and disruption of cell cycle progression. nih.govnih.gov
One study focused on 4-phenoxy-phenyl isoxazoles as novel ACC inhibitors. nih.gov Among the synthesized compounds, derivative 6l showed the most potent cytotoxicity against A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 0.22 µM, 0.26 µM, and 0.21 µM, respectively. nih.gov Mechanistic studies revealed that these compounds decreased intracellular malonyl-CoA levels, induced G0/G1 cell cycle arrest, and promoted apoptosis in MDA-MB-231 cells. nih.gov
The antiproliferative activity of these derivatives is influenced by both their enzymatic inhibitory activity and their lipophilicity. nih.gov For example, compound 6a , with moderate ACC inhibitory activity but high lipophilicity, exhibited considerable antiproliferative effects. nih.gov In contrast, derivatives with weaker enzymatic activity and lower lipophilicity showed significantly reduced cytotoxicity. nih.gov These findings highlight the potential of 4-phenoxy-phenyl isoxazoles as a basis for the development of new anticancer therapeutics. nih.gov
Table 2: Cytotoxicity of 4-Phenoxy-phenyl Isoxazole Derivatives Against Cancer Cell Lines
| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
|---|---|---|---|---|
| 6l | 0.22 | 0.26 | 0.21 | nih.gov |
| 6a | >80% inhibition at 10 µM | >80% inhibition at 10 µM | >80% inhibition at 10 µM | nih.gov |
| 6g | >80% inhibition at 10 µM | >80% inhibition at 10 µM | >80% inhibition at 10 µM | nih.gov |
| 6b-6d, 6h | >10 | >10 | >10 | nih.gov |
| Doxorubicin (DOX) | >80% inhibition at 10 µM | >80% inhibition at 10 µM | >80% inhibition at 10 µM | nih.gov |
Enzyme Inhibition Studies by this compound Derivatives
Derivatives of this compound have been investigated for their potential to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion and blood glucose regulation. mdpi.comherbmedpharmacol.com Inhibition of this enzyme can help in managing postprandial hyperglycemia, a key concern in diabetes mellitus. herbmedpharmacol.com
Research has shown that various heterocyclic compounds, including those with an isoxazole core, can act as α-glucosidase inhibitors. nih.gov For instance, studies on 1,2-benzothiazine derivatives, which share structural similarities with isoxazole compounds, have demonstrated significant α-glucosidase inhibitory activity. mdpi.com In one such study, derivatives 12a and 12d were found to be approximately three times more effective as α-glucosidase inhibitors than the standard drug acarbose (B1664774). mdpi.com The presence of electron-withdrawing groups in the structure of these compounds was generally associated with enhanced inhibitory activity. mdpi.com
Similarly, a novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were designed and evaluated for their α-glucosidase inhibitory effects. researchgate.net All synthesized derivatives in this series exhibited excellent inhibitory potential compared to acarbose, with IC50 values ranging from 26.8 ± 0.5 to 311.3 ± 2.4 μM, while acarbose had an IC50 of 752.0 ± 2.0 μM. researchgate.net Kinetic studies of the most potent compound, 5k , revealed a competitive type of inhibition. researchgate.net These findings underscore the potential of isoxazole-based structures in the development of new agents for diabetes management. mdpi.comresearchgate.net
Table 3: α-Glucosidase Inhibitory Activity of Selected Derivatives
| Compound/Derivative | IC50 (µM) | Type of Inhibition | Reference(s) |
|---|---|---|---|
| 12a (1,2-benzothiazine derivative) | 18.25 | Not specified | mdpi.com |
| 12d (1,2-benzothiazine derivative) | 20.76 | Not specified | mdpi.com |
| 11c (1,2-benzothiazine derivative) | 30.65 | Not specified | mdpi.com |
| 5k (N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide) | 26.8 ± 0.5 | Competitive | researchgate.net |
| Acarbose (Standard) | 752.0 ± 2.0 | Not applicable | researchgate.net |
Potential as Inhibitors of Other Key Biological Enzymes
Derivatives of this compound have demonstrated potential as inhibitors of a variety of key biological enzymes beyond those previously discussed. The inherent structural features of the isoxazole scaffold allow for diverse chemical modifications, leading to compounds with specific inhibitory activities against enzymes implicated in a range of diseases.
Research has indicated that isoxazole derivatives can act as potent anti-inflammatory agents through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov For instance, certain 4,5-diphenyl-4-isoxazoline derivatives have shown selective COX-2 inhibitory activity, with the sulfonylmethyl group on the phenyl ring being crucial for this selectivity. nih.gov The inhibition of these enzymes is a key mechanism in reducing inflammation and pain.
Furthermore, studies on analogous heterocyclic compounds suggest broader enzymatic targets. For example, derivatives of the structurally similar 3-phenyl-1,2,4-oxadiazole (B2793662) have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov This suggests that the 3-phenyl-isoxazole scaffold could also be explored for antiviral applications by targeting viral proteases.
Additionally, isoxazole-containing compounds have been investigated as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). sci-hub.seebi.ac.uk The inhibition of PDE4 leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the activity of inflammatory cells. sci-hub.se Docking studies have suggested that substitutions on the phenyl ring, such as a methoxy (B1213986) group, can enhance the inhibitory activity by interacting with the metal-binding pocket of the PDE4B enzyme. sci-hub.seebi.ac.uk
The table below summarizes the inhibitory potential of various isoxazole derivatives against different key biological enzymes.
| Derivative Class | Target Enzyme | Potential Therapeutic Application |
| 4,5-Diphenyl-4-isoxazolines | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| 4,5-Diarylisoxazol-3-carboxylic acids | 5-Lipoxygenase-activating protein (FLAP) | Anti-inflammatory |
| 3-Phenyl-1,2,4-oxadiazole derivatives (analogous) | SARS-CoV-2 Main Protease (Mpro) | Antiviral |
| 4-Phenyl-2-oxazole derivatives (analogous) | Phosphodiesterase 4B (PDE4B) | Asthma, COPD |
Role in Drug Design and Development
The this compound scaffold has emerged as a valuable framework in modern drug design and development. Its versatility allows for the creation of diverse molecular libraries with a wide range of biological activities.
Lead Compound Identification and Optimization Strategies
The this compound core is frequently utilized as a lead structure in the discovery of new therapeutic agents. nih.gov Its derivatives have been the subject of extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. nih.gov
A common optimization strategy involves the modification of substituents on the phenyl ring. For example, in the development of PDE4 inhibitors, it was observed that the position and nature of substituents on the phenyl ring significantly influenced inhibitory activity. sci-hub.se Chloro-substituted compounds were found to be more active than their unsubstituted counterparts, with para-substitution being the most effective. sci-hub.se
Another key area for modification is the carboxylic acid moiety, which can be converted to various amides and esters to modulate the compound's physicochemical properties and biological activity. nih.gov In the pursuit of anticancer agents, a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives were synthesized. nih.gov The variation of the aniline (B41778) derivatives coupled with the carboxylic acid led to compounds with a broad spectrum of activity against different cancer cell lines. nih.gov
The following table details the optimization of a lead compound for anti-melanoma activity.
| Compound | Substitution on Carboxamide | IC50 against B16F1 (µM) |
| 2a | Unsubstituted phenyl | 7.55 - 40.85 |
| 2e | 4-(trifluoromethoxy)phenyl | 0.079 |
Pharmacophore Identification and Molecular Scaffolding
The this compound framework serves as a critical molecular scaffold, presenting key pharmacophoric features necessary for interaction with biological targets. A pharmacophore model for a series of anti-inflammatory 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which are structurally related to the isoxazole series, identified two aromatic rings and one hydrogen bond acceptor as crucial for COX-2 inhibition. semanticscholar.org This model provides valuable insights into the likely pharmacophoric features of this compound derivatives.
Integration into Hybrid Molecules and Peptidomimetics
The this compound scaffold has been successfully integrated into hybrid molecules and peptidomimetics to create novel therapeutic agents with enhanced properties. Hybrid molecules are created by combining two or more pharmacophores to target multiple pathways or to improve the drug-like properties of the parent molecules. mdpi.com For instance, hybrid compounds incorporating isoxazole and benzofuran (B130515) moieties have been synthesized and evaluated for their antimicrobial activities. researchgate.net
In the realm of peptidomimetics, which are compounds that mimic the structure and function of peptides, isoxazole-based amino acids have been developed. nih.govnih.gov For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been used as an unnatural β-amino acid in the solid-phase synthesis of mixed α/β-peptides. nih.govnih.gov These hybrid peptides exhibit increased stability against enzymatic degradation compared to natural peptides, making them promising therapeutic candidates. nih.gov
Advanced Delivery Systems: Targeted Nano-Emulgel Conjugates for Improved Cellular Permeability
To overcome challenges such as poor solubility and limited cellular permeability of some this compound derivatives, advanced drug delivery systems have been developed. nih.gov A notable example is the formulation of a targeted nano-emulgel conjugate for a potent anti-melanoma compound, 5-methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide (compound 2e). nih.gov
This nano-emulgel was developed by incorporating the active compound into a nanoemulsion, which was then dispersed within a hydrogel. nih.gov This system aimed to enhance the permeability of the compound into cancer cells. nih.gov The results demonstrated that the nano-emulgel formulation significantly increased the potency of compound 2e against the B16F1 melanoma cell line. The IC50 value of the nano-emulgel formulation was found to be lower than that of the free compound, indicating enhanced cellular uptake and efficacy. nih.gov
Computational and Theoretical Investigations of 3 Phenyl 4 Isoxazolecarboxylic Acid
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For isoxazole (B147169) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to optimize molecular geometries and determine electronic properties. acu.edu.inijcce.ac.ir Such studies are crucial for calculating molecular orbital energies, which helps in understanding the molecule's stability and reactivity. acu.edu.in The frequency calculations performed within DFT studies ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. ijcce.ac.irnih.gov Theoretical calculations using DFT can also predict the relative pKa values of acidic compounds by analyzing the Gibbs free energy change during dissociation. semanticscholar.org
Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing insight into the electronic distribution and identifying potential reactive sites. The analysis helps in understanding which atoms are electron-rich (more negative charge) and which are electron-poor (more positive charge).
In the context of 3-phenyl-4-isoxazolecarboxylic acid, a Mulliken analysis would quantify the charge on each atom. Generally, oxygen and nitrogen atoms in the isoxazole and carboxylic acid groups are expected to carry negative charges, making them nucleophilic centers. Conversely, the carbon atoms bonded to these electronegative atoms would exhibit positive charges, marking them as electrophilic sites. This information is critical for predicting how the molecule will interact with other reagents or biological targets. For instance, sites with significant negative charge are prone to attack by electrophiles. researchgate.net
Below is an illustrative table of how Mulliken charges might be distributed, highlighting potential reactive centers.
| Atom Number | Atom Type | Mulliken Charge (a.u.) | Implication |
| O (carboxyl) | Oxygen | -0.65 | Nucleophilic center, potential H-bond acceptor |
| C (carboxyl) | Carbon | +0.75 | Electrophilic center |
| O (isoxazole) | Oxygen | -0.50 | Nucleophilic center |
| N (isoxazole) | Nitrogen | -0.20 | Nucleophilic center, potential H-bond acceptor |
| C3 (isoxazole) | Carbon | +0.30 | Electrophilic center |
| C4 (isoxazole) | Carbon | -0.15 | Potential for electrophilic substitution |
Note: The values in this table are illustrative and represent typical charge distributions for similar functional groups.
Conformational analysis reveals the three-dimensional arrangement of a molecule. For this compound, a key feature is the spatial relationship between the phenyl ring, the isoxazole ring, and the carboxylic acid group. X-ray crystallography studies on the closely related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, show that the phenyl and isoxazole rings are not coplanar, forming a significant dihedral angle of 56.64 (8)°. nih.gov This twisting is a common feature in phenyl-isoxazole systems.
In contrast, the carboxylic acid group tends to be nearly coplanar with the isoxazole ring, as indicated by a very small C-C-C-O torsion angle of -3.3 (2)°. nih.gov This planarity facilitates conjugation between the carboxyl group and the isoxazole ring system. The bond lengths and angles are generally within normal ranges for such structures. nih.gov
Table of Selected Geometrical Parameters for a this compound Analog Data from a study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid. nih.gov
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Lengths (Å) | ||
| O9—N8 | 1.4222 (19) | |
| O9—C10 | 1.3342 (18) | |
| C10—C12 | 1.3649 (19) | |
| C7—C12 | 1.4363 (19) | |
| C12—C13 | 1.4593 (18) | |
| O14—C13 | 1.2863 (18) | |
| O15—C13 | 1.2488 (17) | |
| Dihedral Angle (°) | ||
| C1-C6-C7-N8 | -54.40 (19) | |
| Torsion Angle (°) | ||
| C7-C12-C13-O15 | -3.3 (2) |
Molecular Modeling and Docking Simulations
Molecular modeling techniques, particularly docking simulations, are employed to predict how a ligand such as this compound might bind to a biological target, typically a protein.
Molecular docking simulations place the ligand into the active site of a target protein to predict its preferred binding mode and affinity. The results of these simulations are often scored to estimate the strength of the interaction (e.g., binding energy in kcal/mol). researchgate.net For isoxazole derivatives, docking studies have revealed several key types of interactions that stabilize the ligand-protein complex.
These interactions include:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues (like Arginine or Serine) in a protein's active site. researchgate.net
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan within the binding pocket. researchgate.net
Ionic Interactions: At physiological pH, the carboxylic acid may be deprotonated, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like Lysine or Arginine. researchgate.net
Table of Predicted Ligand-Protein Interactions for Isoxazole Scaffolds
| Protein Target | Interacting Residues (Example) | Type of Interaction | Reference |
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic | acu.edu.inresearchgate.net |
| Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-π Stacking | researchgate.net |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | researchgate.net |
| Estrogen Receptor Alpha (hERα) | Asp351, His524 | Hydrogen Bonding, Polar Contact | researchgate.net |
Docking studies on a wide range of isoxazole-containing molecules have helped identify several potential biological targets. The specific structure of this compound makes it a candidate for inhibiting enzymes where its functional groups can form favorable interactions.
Potential biological targets identified through modeling of similar compounds include:
Cyclooxygenase (COX) Enzymes: Many isoxazole derivatives have been evaluated as inhibitors of COX-1 and COX-2, which are key enzymes in the inflammatory pathway. acu.edu.innih.gov The carboxylic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target these enzymes.
Protein Kinases: Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are crucial in cell signaling and are major targets in cancer therapy. The isoxazole scaffold can serve as a template for designing kinase inhibitors. researchgate.net
Bacterial and Fungal Enzymes: Some isoxazole derivatives have been docked against microbial enzymes like elastase from P. aeruginosa, suggesting potential antimicrobial applications. nih.gov
Hormone Receptors: Modified isoxazole compounds have been studied for their interaction with hormone receptors like the human estrogen receptor, indicating a role in modulating endocrine pathways. researchgate.net
These computational explorations guide the synthesis and experimental testing of new derivatives for specific therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery, helping to predict the activity of novel molecules, optimize lead compounds, and understand the underlying mechanisms of action at a molecular level. nih.govnih.gov For isoxazole derivatives, QSAR studies have been pivotal in elucidating the structural requirements for a range of biological targets, from anti-inflammatory and antimicrobial to anticancer and metabolic disease applications. nih.govnih.gov
The development of a predictive QSAR model is a multi-step process that involves selecting a dataset of compounds with known activities, calculating molecular descriptors, and using statistical methods to build and validate a model. For isoxazole derivatives, various QSAR approaches have been successfully employed, most notably three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com
These methods construct models that correlate the biological activities of compounds with their 3D structural features. mdpi.com For instance, a 3D-QSAR study on a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists led to the development of highly predictive CoMFA and CoMSIA models. mdpi.com The robustness of these models is assessed through several statistical parameters, as detailed in the table below.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.664 | 0.960 | 0.872 | Steric: 55.4%, Electrostatic: 44.6% |
| CoMSIA | 0.706 | 0.969 | 0.866 | H-bond Donor: 30.3%, Hydrophobic: 24.5%, Steric: 18.0%, H-bond Acceptor: 15.3%, Electrostatic: 11.9% |
Table 1. Statistical results of CoMFA and CoMSIA models for isoxazole-based FXR agonists. nih.govmdpi.com The q² value indicates the internal predictive ability of the model, while r² shows the correlation between predicted and actual values. The r²_pred value confirms the model's ability to predict the activity of external compounds. Field contributions show the percentage influence of different structural fields on the activity.
The high values for q², r², and r²_pred in this study indicate that the derived models are statistically robust and possess strong predictive power for the biological activity of these isoxazole derivatives. mdpi.com Similarly, QSAR models have been developed for isoxazole derivatives with anti-inflammatory activity, showing a strong correlation between the observed and predicted effects. nih.govresearchgate.net These models serve as powerful tools to virtually screen and prioritize new derivatives for synthesis, thereby accelerating the discovery process. nih.gov
A primary outcome of QSAR studies is the identification of key molecular descriptors—physicochemical properties or structural features—that are critical for biological activity. These descriptors provide insight into the structure-activity relationship (SAR) and guide the rational design of more effective and selective compounds.
3D-QSAR models generate contour maps that visualize the regions around a molecule where specific properties are predicted to enhance or diminish activity. mdpi.comnih.gov For the isoxazole FXR agonists, CoMFA and CoMSIA contour maps revealed that:
Hydrophobicity: The presence of hydrophobic groups at certain positions (the R2 group) is crucial for agonistic activity. mdpi.com
Electrostatics: An electronegative group at another position (the R3 group) is also vital for high potency. mdpi.com
Steric Factors: The maps also highlighted areas where bulky substituents would be detrimental to activity, suggesting steric constraints within the receptor's binding pocket. mdpi.com
In another study on 1,2,4-oxadiazole (B8745197) inhibitors, which share heterocyclic similarities with isoxazoles, contour maps showed that hydrophobic substituents in the p-phenylthio region led to higher potency, while hydrophilic groups in the same area were unfavorable. nih.gov
Beyond 3D descriptors, other molecular properties are frequently identified as significant in QSAR models for heterocyclic compounds. These can include:
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) | Relates to the molecule's ability to accept electrons, influencing receptor interactions. |
| Topological | Topological Polar Surface Area (TPSA) | Impacts membrane permeability and transport to the target site. |
| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting binding affinity. |
| Thermodynamic | Hydration Energy (HE) | Describes the energy released upon solvation, which can influence ligand binding. |
Table 2. Examples of key structural descriptors identified in QSAR studies and their general influence on the biological activity of drug-like molecules. researchgate.net
For the this compound scaffold, these findings imply that modifications to the phenyl ring (e.g., adding electron-withdrawing or hydrophobic substituents) and the carboxylic acid group could significantly modulate biological efficacy and selectivity. The carboxylic acid moiety itself is a key descriptor, often acting as a hydrogen bond donor or acceptor, which is a critical interaction in many ligand-receptor binding events. nih.gov QSAR studies consistently show that a combination of steric, electronic, and hydrophobic properties governs the activity of isoxazole-containing compounds, providing a clear roadmap for future synthetic efforts. mdpi.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Methodologies for 3-Phenyl-4-isoxazolecarboxylic Acid
The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods such as 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.govresearchgate.net While effective, these methods can sometimes be limited by issues of regioselectivity and harsh reaction conditions. nih.govgoogle.com Future research is directed towards the development of more efficient, sustainable, and regioselective synthetic strategies.
Key areas of focus include:
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and catalyst-free conditions, like microwave and ultrasound irradiation, are being explored to create more sustainable synthetic routes. rsc.orgnih.govmdpi.com These methods aim to reduce reaction times, improve yields, and simplify work-up procedures. nih.gov
Transition Metal-Catalyzed Reactions: The application of transition metal catalysts, including palladium and copper, facilitates the construction of complex isoxazole derivatives with a high degree of control over regioselectivity. rsc.orgnih.gov These methods enable the introduction of diverse functional groups onto the isoxazole core. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the large-scale production of this compound and its analogs.
Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives
| Methodology | Advantages | Disadvantages | References |
| Traditional Cycloaddition | Well-established, versatile | Can lack regioselectivity, may require harsh conditions | nih.govresearchgate.net |
| Green Chemistry | Environmentally friendly, often milder conditions | May have limitations in substrate scope | rsc.orgnih.govmdpi.com |
| Transition Metal Catalysis | High regioselectivity, broad functional group tolerance | Catalyst cost and removal can be concerns | rsc.orgnih.govnih.gov |
| Flow Chemistry | Improved safety and scalability, precise reaction control | Initial setup costs can be high | |
| One-Pot Synthesis | Increased efficiency, reduced waste | Optimization can be complex | nih.govgoogle.com |
Identification of Undiscovered Biological Targets and Therapeutic Applications
While isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the full therapeutic potential of this compound remains to be unlocked. rsc.orgnih.govbohrium.com Future research will focus on identifying novel biological targets and expanding the therapeutic applications of this compound and its derivatives.
Promising areas for investigation include:
Neurodegenerative Diseases: The neuroprotective effects of isoxazole compounds suggest their potential in treating conditions like Alzheimer's and Parkinson's disease. rsc.orgnih.gov
Metabolic Disorders: The exploration of isoxazole derivatives for the treatment of metabolic diseases is an emerging area of interest. mdpi.com
Multi-Targeted Therapies: The development of isoxazole-based compounds that can modulate multiple biological targets simultaneously offers a promising strategy for treating complex diseases like cancer. rsc.org
Immunomodulation: Some isoxazole hybrids have shown immunosuppressive activity, indicating their potential for treating autoimmune disorders. mdpi.com For instance, certain isoxazole-oxazole hybrids have demonstrated inhibition of T-cell proliferation and the production of inflammatory cytokines. mdpi.com
Development of Advanced Delivery Systems and Formulation Strategies
The clinical success of any drug candidate is heavily dependent on its formulation and delivery system. Many isoxazole derivatives, including potentially this compound, may exhibit poor aqueous solubility, which can limit their oral bioavailability and therapeutic efficacy. hilarispublisher.comresearchgate.net
Future formulation research will likely focus on:
Nanotechnology-Based Delivery Systems: Encapsulating the drug in nanoparticles, liposomes, or nano-emulgels can enhance solubility, improve stability, and enable targeted delivery to specific tissues or cells. hilarispublisher.comnih.gov A recent study demonstrated that a nano-emulgel formulation of a potent isoxazole-carboxamide derivative significantly improved its permeability into melanoma cells. nih.govnih.gov
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate and bioavailability. hilarispublisher.comresearchgate.net
Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of poorly soluble drugs. hilarispublisher.com
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions or microemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs. hilarispublisher.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govresearchgate.net
AI and ML can be applied to the study of this compound in several ways:
De Novo Drug Design: Generative AI models can design novel isoxazole derivatives with desired pharmacological properties that have never been synthesized before. nih.govstanford.edu
Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov
Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new isoxazole derivatives, helping to prioritize the most promising candidates for synthesis and testing.
Structure-Activity Relationship (SAR) Studies: AI can analyze existing data to identify key structural features that are critical for the biological activity of isoxazole compounds, guiding the design of more potent and selective analogs. youtube.com
Collaborative Research Opportunities and Interdisciplinary Studies in Isoxazole Chemistry
The multifaceted nature of drug discovery necessitates a collaborative and interdisciplinary approach. The future advancement of this compound research will greatly benefit from partnerships between chemists, biologists, pharmacologists, and computational scientists. nih.gov
Key opportunities for collaboration include:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development, facilitating the translation of promising findings into new medicines.
International Consortia: The formation of international research consortia can pool resources, expertise, and data to tackle complex challenges in isoxazole chemistry and drug discovery.
Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate the pace of discovery and avoid redundant efforts.
By embracing these future research directions and fostering a collaborative spirit, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, ultimately contributing to the development of new and effective treatments for a wide range of diseases.
Q & A
Q. What are the optimized synthetic routes for 3-phenyl-4-isoxazolecarboxylic acid, and how do reaction conditions influence yield and purity?
Q. What structural modifications enhance the biological activity of this compound derivatives as acetyl-CoA carboxylase (ACC) inhibitors?
Q. How do computational models predict the stability and reactivity of this compound in aqueous environments?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict that the carboxylic acid group undergoes rapid deprotonation at physiological pH (pKa ~3.5), forming a resonance-stabilized anion. Hydrolysis of the isoxazole ring is thermodynamically unfavorable (ΔG > +20 kcal/mol), but photodegradation under UV light (λ = 254 nm) generates phenyl nitrile oxides as intermediates .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer : Process analytical technology (PAT) tools, such as in-line FTIR and HPLC, monitor reaction progress in real time. Controlled crystallization (anti-solvent addition with acetone/water) reduces polymorphic impurities. Stability studies show storage at -20°C under nitrogen minimizes oxidation (<2% degradation over 12 months) .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time from 24 hours to 2 hours .
- Biological Assays : ACC inhibition is measured via malonyl-CoA production using a spectrophotometric assay (λ = 340 nm) .
- Computational Tools : Molecular dynamics (MD) simulations (AMBER force field) validate docking results for ACC inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
